molecular formula C12H12N2O3 B13042768 Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate

Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13042768
M. Wt: 232.23 g/mol
InChI Key: DKGFJSKOFAHAAH-UHFFFAOYSA-N
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Description

Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is a compound belonging to the class of pyrazolo[1,5-a]pyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a hydroxyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl-substituted hydrazine with a pyridine derivative, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the cyclopropyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, halogenated compounds, and alkylated compounds

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.

    Medicine: Research has explored its potential as an antitumor agent and its ability to interact with specific molecular targets in cancer cells.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific photophysical properties.

Mechanism of Action

The mechanism of action of Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
  • Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Uniqueness

Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which includes a cyclopropyl group and a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

  • Molecular Formula : C12H12N2O
  • Molecular Weight : 232.23 g/mol
  • CAS Number : 1860802-17-0

The biological activity of this compound involves interactions with various molecular targets. Research indicates that compounds within the pyrazolo[1,5-a]pyridine class often exhibit:

  • Enzyme Inhibition : Many derivatives show inhibitory effects on key enzymes involved in cellular processes, which can lead to anticancer and anti-inflammatory effects .
  • Receptor Modulation : The compound's structure allows it to interact with specific receptors, potentially modulating their activity and influencing signaling pathways related to pain and inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. For instance:

  • Cell Line Studies : this compound has been tested against various cancer cell lines. Results indicate significant cytotoxicity at certain concentrations, suggesting a promising avenue for cancer therapeutics .

Enzymatic Inhibition

The compound has been shown to inhibit several enzymes:

  • Cyclooxygenase (COX) Inhibition : This inhibition can lead to reduced inflammation and pain relief, making it a candidate for anti-inflammatory drug development.

Case Studies

  • Study on Antinociceptive Effects :
    • A study evaluated the antinociceptive properties of related compounds in rodent models. The results indicated that certain derivatives exhibited potent analgesic effects through Kappa Opioid Receptor (KOR) pathways .
  • Cytotoxicity Assessment :
    • In vitro studies assessed the cytotoxic effects on various cancer cell lines (e.g., L1210 murine leukemic cells). The results demonstrated that modifications in the pyrazolo structure significantly influenced cytotoxic potency and selectivity against cancer cells .

Comparative Analysis of Biological Activities

CompoundActivity TypeTargetIC50 Value
This compoundAnticancerVarious Cancer Cell LinesVaries by Cell Line
Related Pyrazolo DerivativeEnzyme InhibitionCOX EnzymesNot Specified
Kappa Opioid AgonistAnalgesicKORK i = 3.9 nM

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-17-12(16)8-6-13-14-9(8)4-5-10(15)11(14)7-2-3-7/h4-7,15H,2-3H2,1H3

InChI Key

DKGFJSKOFAHAAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC(=C(N2N=C1)C3CC3)O

Origin of Product

United States

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